2-(1H-1,2,3-triazol-1-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
118078-97-0 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H |
InChI Key |
CPUDLFSMVVGOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
Synonyms |
Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 1h 1,2,3 Triazol 1 Yl Pyridine
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 2-(1H-1,2,3-triazol-1-yl)pyridine Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction involves the coupling of an organic azide (B81097) with a terminal alkyne, yielding the corresponding triazole with high efficiency and regioselectivity under mild conditions. nih.govorganic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of 2-azidopyridine (B1249355) with a suitable terminal alkyne. nih.gov The reaction is known for its tolerance of a wide range of functional groups and its high yields, often allowing for simple filtration or extraction to isolate pure products. organic-chemistry.org
A variety of copper sources can be employed, including copper(I) salts like CuI or in situ reduction of copper(II) salts, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270). researchgate.netresearchgate.net The reaction can be performed under various conditions, including in different solvents and even in one-pot procedures where the azide is generated in situ. researchgate.net
Mechanism and Optimization of CuAAC for Pyridyl-Triazole Formation
The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate. researchgate.net While initial proposals suggested a mononuclear copper species, evidence now points towards the involvement of dinuclear or even trinuclear copper intermediates, which are thought to be the kinetically favored active species. tdl.orgresearchgate.net These polynuclear copper complexes facilitate the coordination of both the alkyne and the azide, leading to the formation of a six-membered copper metallacycle that then collapses to the triazole product. organic-chemistry.org
Optimization of the CuAAC for the synthesis of pyridyl-triazoles often involves the use of stabilizing ligands for the copper(I) catalyst. These ligands prevent the disproportionation and oxidation of the copper(I) ions, thereby enhancing the catalytic activity and longevity. tdl.orgnih.gov Pyridinyl-triazole ligands themselves have been found to be excellent ligands for CuAAC reactions, creating a highly practical catalytic system that can operate at ambient temperature and in open-flask conditions. researchgate.net The choice of the halide counter-ion in the copper salt can also be crucial, with iodide anions being particularly effective at forming stable dinuclear copper(I) complexes through iodine bridges. researchgate.net Furthermore, the use of additives like aminoguanidine (B1677879) can help to mitigate side reactions, especially in bioconjugation applications where reactive byproducts from ascorbate oxidation can be problematic. nih.gov
| Catalyst System | Conditions | Outcome |
| CuI with Pyridinyl-triazole ligand | Ambient temperature, open-flask | High catalytic activity, facile catalyst recyclability. researchgate.net |
| Cu(OAc)2 with sodium ascorbate | In situ generation of Cu(I) | Effective for CuAAC, mechanism involves copper acetylide intermediates. researchgate.net |
| CuSO4/Na ascorbate | THF/H2O | Provides normal bistriazoles in moderate to good yields. beilstein-journals.org |
| CuI and DIPEA | Acetonitrile | Can lead to sequential CuAAC and oxidative coupling, forming cyclic bitriazoles. beilstein-journals.org |
Regioselectivity of Triazole Formation in this compound Synthesis
A key feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov The regioselectivity of the CuAAC is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway that strongly favors the formation of the 1,4-isomer. nih.gov This predictable outcome is a major advantage for the synthesis of well-defined this compound derivatives, ensuring that the pyridine (B92270) and the substituent on the triazole ring are in the desired orientation. While the standard CuAAC reliably gives the 1,4-isomer, achieving other substitution patterns, such as 1,5-disubstituted or fully substituted triazoles, requires alternative synthetic strategies. rsc.orgnih.gov
Synthesis of Inverse 2-Pyridyl-1,2,3-triazole Isomers
The term "inverse" 2-pyridyl-1,2,3-triazole refers to the constitutional isomer where the pyridine ring is attached to the N1 position of the triazole ring, resulting in a this compound scaffold. This is in contrast to the "regular" isomer, 2-(1H-1,2,3-triazol-4-yl)pyridine, where the pyridine is attached at the C4 position of the triazole. The synthesis of these inverse isomers is also readily achieved through the CuAAC reaction by reacting 2-azidopyridine with a terminal alkyne. nih.govacs.org
While structurally similar, the regular and inverse isomers can exhibit significantly different chemical and physical properties. acs.org For instance, studies have shown that metal complexes of the regular pyridyl-triazole ligands are often more stable than those formed with the inverse isomers. acs.org
Strategies for Functionalization of the Pyridine and Triazole Moieties in this compound
The versatility of the this compound scaffold lies in the ability to introduce a wide array of functional groups onto both the pyridine and triazole rings. This functionalization is crucial for tuning the electronic, steric, and coordination properties of the resulting molecules for specific applications.
Incorporation of Electronically Tuned Substituents
The electronic properties of this compound can be systematically modified by introducing electron-donating or electron-withdrawing substituents onto either the pyridine or the triazole ring. This is typically achieved by using appropriately substituted starting materials in the CuAAC reaction. For example, substituted phenylacetylenes can be used to introduce electronically diverse aryl groups at the C4 position of the triazole ring. nih.gov
Interestingly, studies on rhenium(I) complexes of inverse pyridyl-1,2,3-triazoles have shown that the 1,2,3-triazolyl unit can act as an electronic insulator, meaning that the electronic nature of the substituent on the triazole ring has a minimal effect on the electronic properties of the metal complex, except in cases with strongly electron-withdrawing groups like a nitro-substituent. acs.org This allows for the fine-tuning of certain properties without significantly altering others.
Synthesis of Multidentate and Bridging this compound Ligands
The this compound unit serves as an excellent building block for the construction of more complex multidentate and bridging ligands. By incorporating additional coordinating moieties, ligands with tailored coordination geometries and properties can be synthesized.
A common strategy involves using a difunctionalized pyridine core, such as 2,6-diethynylpyridine, which can undergo a double CuAAC reaction with two equivalents of an azide to form tridentate ligands like 2,6-bis(1H-1,2,3-triazol-4-yl)pyridines. researchgate.net These "btp" ligands are analogous to terpyridine and have been widely used in coordination chemistry. rsc.org Similarly, starting with a pyridine bearing two azide functionalities allows for the synthesis of bridging ligands.
Furthermore, ditopic ligands featuring both a bidentate pyridyl-triazole unit and a tridentate binding pocket can be synthesized. nih.govacs.org These ligands are of interest for developing molecular switches and other advanced materials. The modular nature of the CuAAC reaction allows for the straightforward incorporation of various functional groups and connecting units, enabling the rational design of a vast array of multidentate and bridging ligands based on the this compound scaffold. nih.govacs.org
Coordination Chemistry of 2 1h 1,2,3 Triazol 1 Yl Pyridine Based Ligands
Ligand Design Principles and Chelation Properties of 2-(1H-1,2,3-triazol-1-yl)pyridine Derivatives
The design of ligands based on the this compound scaffold is rooted in the principles of chelation and the tunability afforded by the 1,3-dipolar cycloaddition reaction, often referred to as "click" chemistry. acs.org This synthetic strategy allows for the straightforward introduction of a wide array of substituents onto the triazole ring, thereby enabling fine control over the ligand's steric and electronic properties. The fundamental chelating unit consists of the pyridine (B92270) nitrogen and a nitrogen atom from the triazole ring, which can be incorporated into larger, multidentate structures. nih.gov
The simplest and most common coordination mode for this compound derivatives is as a bidentate N^N chelator. researchgate.net Coordination to a metal center typically occurs through the nitrogen atom of the pyridine ring and the N3 atom of the 1,2,3-triazole ring, forming a stable five-membered chelate ring. nih.gov This coordination mode has been observed in numerous complexes with various transition metals. While coordination via the N3 position is most common, it can be influenced to coordinate through the N2 atom by chelation. researchgate.net The modular nature of the "click" synthesis allows for the creation of families of these bidentate ligands with different functional groups, which in turn influences the properties of the resulting metal complexes. acs.org For instance, ligands like 1-benzyl-4-pyridinyl-1-H-1,2,3-triazole (L1) and 2-((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)pyridine (L2) have been synthesized and used to form half-sandwich complexes with Ru(II), Os(II), Rh(III), and Ir(III). nih.gov
By attaching two triazole-containing arms to a central pyridine ring at the 2- and 6-positions, tridentate ligands can be readily synthesized. nih.govrsc.org These 2,6-bis(triazolyl)pyridine ligands coordinate to a metal ion through the central pyridine nitrogen and one nitrogen atom from each of the two triazole rings. This N,N,N-coordination creates a pincer-like arrangement around the metal center, often leading to highly stable, planar coordination complexes. mdpi.com An example is the ligand 2,6-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridine (tripy), which has been explored as a replacement for traditional tridentate ligands like terpyridine in copper chemistry. nih.govacs.org The first structurally characterized examples of 2,6-bis(1,2,3-triazol-4-yl)pyridines as terdentate ligands demonstrated enhanced steric freedom. rsc.orgnih.gov
Higher denticity ligands can be constructed by incorporating multiple this compound units into a larger molecular framework. wikipedia.org For example, the ligand 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl) pyridine has been shown to act as a tetradentate or even pentadentate chelator. echemcom.com Linear tetradentate ligands arrange their four donor atoms in a chain, leading to specific stereochemical outcomes upon coordination to an octahedral metal center, such as trans, α, and β isomers. wikipedia.org Chiral tetradentate ligands derived from 1,2-diaminocyclohexane have been successfully used in asymmetric catalysis with manganese(I). nih.gov The design of these polydentate ligands is crucial for stabilizing specific coordination geometries and for creating complexes with unique reactivity, such as in small molecule activation or catalysis. miami.edu
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes are characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, UV-visible spectroscopy, and mass spectrometry, to elucidate their structure, bonding, and electronic properties. nih.govnih.gov
A wide variety of complexes featuring first-row transition metals and this compound-based ligands have been reported. The pyridine-1,2,3-triazole chelate is an effective building block for creating self-assembled structures with cations that prefer octahedral geometries, such as Fe(II), Ni(II), and Zn(II). nih.gov For instance, a series of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³)pyridine-κN})metal(II) complexes, [M(L)₂Cl₂], have been synthesized with M = Mn, Fe, Co, Ni, Cu, and Zn. nih.govresearchgate.netnih.gov The coordination environment in these complexes is typically a distorted octahedron, with the two bidentate ligands and two chloride ions bound to the metal center. nih.gov The study of these complexes has provided insights into how the metal ion influences spectroscopic and structural parameters. nih.gov Copper(I) and copper(II) complexes have been particularly studied for their potential in developing molecular switches. nih.govacs.org
Table 1: Selected First-Row Transition Metal Complexes with this compound-Based Ligands
| Metal Ion | Ligand (L) | Complex Formula | Coordination Geometry | Reference(s) |
|---|---|---|---|---|
| Mn(II) | 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | [Mn(L)₂Cl₂] | Distorted Octahedral | nih.govnih.gov |
| Fe(II) | 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | [Fe(L)₂Cl₂] | Distorted Octahedral | nih.govnih.gov |
| Fe(II) | Bis(pyridine-1,2,3-triazole) derivatives | Dinuclear Triple-Stranded Helicates | Octahedral | nih.gov |
| Co(II) | 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | [Co(L)₂Cl₂] | Distorted Octahedral | nih.govnih.gov |
| Ni(II) | 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | [Ni(L)₂Cl₂] | Distorted Octahedral | nih.govnih.gov |
| Ni(II) | Bis(pyridine-1,2,3-triazole) derivatives | Dinuclear Triple-Stranded Helicates | Octahedral | nih.gov |
| Cu(II) | 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | [Cu(L)₂Cl₂] | Distorted Octahedral | nih.govnih.gov |
| Cu(I)/Cu(II) | 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine (pytri) | [(diMesbpy)Cu(pytri)]⁺/²⁺ | Tetrahedral/Square Planar | nih.govacs.org |
| Zn(II) | 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | [Zn(L)₂Cl₂] | Distorted Octahedral | nih.govnih.gov |
| Zn(II) | Bis(pyridine-1,2,3-triazole) derivatives | Dinuclear Triple-Stranded Helicates | Octahedral | nih.gov |
Ligands based on this compound also form stable complexes with heavier transition metals. Palladium(II) complexes have been synthesized and studied for their stability and potential catalytic applications, such as in Suzuki-Miyaura coupling reactions. acs.orgrsc.org Atypical coordination has been observed where a PdCl₂ unit bridges two side-arms of a ligand, with the N3 nitrogen of an inverse triazolyl-pyridine selectively coordinating to the Pd(II) center. rsc.org Rhodium(III) and Iridium(III) half-sandwich complexes have been prepared, demonstrating the versatility of these ligands in organometallic chemistry. nih.govacs.org In some cases, coordination is accompanied by C-H activation of the triazole or an attached phenyl ring. acs.org Gold(III) and Platinum(II) complexes have also been synthesized and characterized. echemcom.comnih.gov Additionally, complexes with Cd(II) have been reported, often as part of broader studies comparing a range of divalent metal ions. nih.govnih.govresearchgate.net
Table 2: Selected Second and Third-Row Transition Metal Complexes with this compound-Based Ligands
| Metal Ion | Ligand (L) | Complex Formula | Coordination Geometry | Reference(s) |
|---|---|---|---|---|
| Pd(II) | Functionalized 2-pyridyl-1,2,3-triazoles | Bis-bidentate [Pd(L)₂]²⁺ | Square Planar | acs.org |
| Pd(II) | 2,6-bis(1-ethyl-benzimidazol-2′-yl)pyridine (Lᴮᶻ) | [Pd(Lᴮᶻ)Cl]⁺ | Square Planar | nih.gov |
| Pt(II) | 2,6-bis(1-ethyl-benzimidazol-2′-yl)pyridine (Lᴮᶻ) | [Pt(Lᴮᶻ)Cl]⁺ | Square Planar | nih.gov |
| Rh(III) | 1-benzyl-4-pyridinyl-1-H-1,2,3-triazole (L1) | [RhCl(Cp*)(k²-N^N-L1)]⁺ | Pseudo-octahedral | nih.gov |
| Rh(III) | 1-(2-pyridyl)-4-phenyl-1,2,3-triazole | [RhCp*Cl(L)] | N,N-chelation and C-H activation | acs.org |
| Ru(II) | 1-benzyl-4-pyridinyl-1-H-1,2,3-triazole (L1) | [RuCl(p-cym)(k²-N^N-L1)]⁺ | Pseudo-octahedral | nih.gov |
| Ir(III) | 1-benzyl-4-pyridinyl-1-H-1,2,3-triazole (L1) | [IrCl(Cp*)(k²-N^N-L1)]⁺ | Pseudo-octahedral | nih.gov |
| Ir(III) | 1-(2-pyridyl)-4-phenyl-1,2,3-triazole | [IrCp*Cl(L)] | N,N-chelation and C-H activation | acs.org |
| Au(III) | 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl) pyridine | [AuL]Cl₃ | Square Planar | echemcom.com |
| Cd(II) | 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine | [Cd(L)₂Cl₂] | Distorted Octahedral | nih.govnih.gov |
| Cd(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) | [Cd(tzp)₂] | Tetrahedral | researchgate.net |
Comparative Studies of Isomeric this compound Metal Complexes
Comparative investigations of isomeric metal complexes based on the 2-(pyridyl)-1,2,3-triazole framework have revealed significant differences in their chemical and physical properties, despite their structural similarities. Specifically, studies comparing "regular" 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine with "inverse" 2-(4-R-1H-1,2,3-triazol-1-yl)pyridine (where R is a substituent like phenyl or benzyl) have been particularly insightful.
While X-ray crystallographic analyses show that the regular and inverse complexes are structurally very similar, their stability and photophysical behaviors diverge. acs.org Ligand exchange studies, in conjunction with density functional theory (DFT) calculations, have indicated that metal complexes formed with the regular isomers are more stable than those formed with the inverse "click" chelators. acs.org
The photophysical properties also show marked differences. For instance, the absorption spectra of rhenium(I) and platinum(II) complexes with the inverse ligands are red-shifted compared to their regular counterparts. acs.org Furthermore, ruthenium(II) bis-2,2'-bipyridine complexes of the inverse triazole ligands exhibit short excited-state lifetimes, which in some cases can lead to the ejection of the 2-pyridyl-1,2,3-triazole ligand from the complex. acs.org In contrast, under identical conditions, the isomeric regular 2-pyridyl-1,2,3-triazole ruthenium(II) bipyridine complexes are photochemically inert. acs.org The inverse rhenium(I) complexes are noted for their large Stokes shifts, long metal-to-ligand charge transfer (MLCT) excited-state lifetimes, and respectable quantum yields that show relative insensitivity to the solvent. acs.org
In the context of iron(II) complexes, the isomeric nature of the ligand plays a crucial role in determining the coordination mode and spin state. For example, iron(II) complexes of 2,6-di(1,2,3-triazol-1-yl)pyridine (an analogue of the title compound) can be unstable in undried solvents, leading to the formation of complexes where the ligand binds in a monodentate fashion rather than the expected tridentate mode. whiterose.ac.uk Conversely, the isomeric ligand 2,6-di(1H-1,2,3-triazol-4-yl)pyridine binds to iron(II) in a more typical tridentate fashion, resulting in low-spin, diamagnetic complexes. whiterose.ac.uk Another isomer, 2,6-di(1,2,3-triazol-2-yl)pyridine, forms fully high-spin iron(II) complexes. whiterose.ac.uk
Structural Elucidation of this compound Coordination Compounds
The structural elucidation of coordination compounds containing this compound and its derivatives has been extensively carried out using a variety of techniques, with X-ray crystallography being the most definitive. These studies have provided detailed insights into the coordination modes of the ligand, the geometry of the resulting metal complexes, and the nature of the interactions within the crystal lattice.
X-ray Crystallographic Analysis of this compound Complexes
Single-crystal X-ray diffraction has been instrumental in determining the precise molecular structures of numerous metal complexes of this compound-based ligands. These analyses have confirmed the bidentate coordination of the ligand to metal centers through the pyridine nitrogen and one of the triazole nitrogen atoms.
For example, the structures of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³]pyridine-κN})metal(II) complexes with various transition metals (such as Ni and Zn) have been determined, revealing the coordination environment around the metal ion. researchgate.netnih.govnih.govmmu.ac.uk In these complexes, two 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-1-yl)pyridine ligands and two chloride ions coordinate to the metal center. nih.govmmu.ac.uk The geometrical parameters of these complexes are comparable to those of related structures, such as those with a 4-methoxyphenyl (B3050149) substituent or a cyclohexyl group. nih.gov
The following table summarizes selected bond lengths for nickel and zinc complexes with 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-1-yl)pyridine, as determined by X-ray crystallography.
| Bond | [Ni(L)₂Cl₂] Bond Length (Å) | [Zn(L)₂Cl₂] Bond Length (Å) |
|---|---|---|
| M–N1 (Pyridine) | 2.0739(19) | 2.1015(19) |
| M–N8 (Triazole) | 2.0739(19) | 2.1015(19) |
| M–Cl1 | 2.4123(6) | 2.4615(14) |
| N1–C6 | 1.352(3) | 1.346(5) |
| N8–C7 | 1.357(3) | 1.363(5) |
Data derived from Conradie et al., 2018. researchgate.net
X-ray crystallographic studies have also been performed on rhenium(I) complexes, such as fac-Re(CO)₃Cl complexes with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands. acs.org These studies have confirmed the facial arrangement of the three carbonyl ligands and the coordination of the pyridyl-triazole ligand. acs.org Similarly, the crystal structures of palladium(II), platinum(II), and ruthenium(II) complexes have been elucidated, showing structural similarities between isomeric forms. acs.org
The planarity between the pyridine and triazole rings is a notable feature in the crystal structures of the ligands themselves. For instance, in 2-[1-(1-naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, the pyridine and triazole rings are nearly coplanar, with a dihedral angle of 8.30 (9)°. nih.gov
Supramolecular Interactions and Crystal Packing in this compound Metal Complexes
In some iron(II) complexes of 2,6-di(1,2,3-triazol-1-yl)pyridine, O–H···N hydrogen bonds lead to the formation of 4x4 grid structures. whiterose.ac.uk This demonstrates how specific intermolecular forces can direct the assembly of complex supramolecular architectures.
Macrocyclic systems incorporating the bis(1,2,3-triazolyl)pyridine motif have been shown to form nanotube-like structures in the solid state. rsc.org The packing of these macrocycles is dictated by a network of intermolecular interactions. Furthermore, when functionalized with isophthalamide (B1672271) units, these macrocycles can engage in anion binding through both the amide donors and the triazole C-H donors, highlighting the role of the triazole ring in supramolecular recognition. rsc.org
In rhenium(I) complexes of [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine, the crystal packing is influenced by the nature of the R group. acs.org For example, when R is an electron-withdrawing group like 4-nitrophenyl, specific intermolecular interactions can be observed.
The crystal packing of the free ligands also reveals the importance of these non-covalent interactions. For instance, in the crystal structure of 2-[1-(1-naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, the packing is influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Advanced Spectroscopic Characterization and Electronic Properties of 2 1h 1,2,3 Triazol 1 Yl Pyridine Derivatives
UV-Vis and Emission Spectroscopy of 2-(1H-1,2,3-triazol-1-yl)pyridine Complexes
UV-Vis and emission spectroscopy are powerful tools for probing the electronic structure of this compound complexes. These techniques provide insights into the nature of electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-based π-π* transitions, as well as key photophysical parameters like quantum yields and excited-state lifetimes.
In complexes of this compound with transition metals, metal-to-ligand charge transfer (MLCT) transitions are a prominent feature of their UV-Vis absorption spectra. libretexts.orgiupac.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a vacant π* orbital on the ligand. libretexts.org For instance, rhenium(I) complexes of this compound derivatives exhibit a moderately intense ¹MLCT/¹LLCT (ligand-to-ligand charge transfer) band in the near-UV range. mdpi.com In a series of fac-[Re(CO)₃Cl] complexes with substituted [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands, the lower energy portion of the absorption band is characterized as MLCT in nature. acs.org
The energy and intensity of these MLCT bands are influenced by the nature of the metal, its oxidation state, and the specific substituents on the pyridyl-triazole ligand. youtube.comrsc.org For example, in most of the studied rhenium complexes, the lowest energy MLCT transition is polarized towards the pyridine (B92270) moiety. acs.org However, when an electron-withdrawing group like 4-nitrophenyl is present, the MLCT is directed to an acceptor molecular orbital polarized towards the triazole-R moiety. acs.org This tunability of the MLCT transitions is a key aspect in the design of these complexes for specific photochemical applications.
Alongside MLCT bands, the UV-Vis spectra of this compound complexes also display intense absorptions corresponding to ligand-based π-π* electronic transitions. acs.org These transitions, which typically occur at higher energies (in the UV region), involve the excitation of electrons within the π-system of the aromatic pyridine and triazole rings. acs.orgacs.org In rhenium(I) tricarbonyl complexes, an intense, unresolved band at high energy is attributed to these π-π* transitions. mdpi.com
The position and intensity of these bands can be influenced by the coordination of the ligand to a metal center and by the solvent environment. nih.gov For example, significant differences in the UV-visible absorbance spectra are observed when comparing solutions of 2-(1,2,3-triazol-4-yl)pyridine-containing ethynylarenes in DMSO versus DMSO:water mixtures. nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), are often employed to model and precisely assign these π-π* transitions. acs.org
The photophysical properties of this compound complexes, specifically their luminescence quantum yields and excited-state lifetimes, are critical for their potential use in applications like photoluminescent materials and sensors. Many of these complexes are weakly phosphorescent in solution at room temperature. mdpi.comacs.org For instance, a series of fac-[Re(CO)₃Cl] complexes with pyridyl-triazole ligands exhibit very low quantum yields (<10⁻³) and correspondingly short excited-state lifetimes (τ < 20 ns) at room temperature. acs.org
However, some complexes display a significant solid-state luminescence enhancement (SLE) effect, also known as aggregation-induced phosphorescence emission (AIPE). mdpi.com A notable example is a rhenium(I) complex incorporating a 2-(1,2,3-triazol-1-yl)pyridine (tapy) ligand, which is an excellent solid-state emitter with a high photoluminescence quantum yield (PLQY) of 0.62. mdpi.com The excited-state dynamics can be complex, with the possibility of quenching of the emissive ³MLCT state by lower-lying, non-emissive ligand-localized states. rsc.org The nature of the ligand, including the presence of electron-donating or withdrawing groups, can significantly influence these photophysical parameters. acs.orgrsc.org
| Complex | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Re-Tapy | Dichloromethane | ~390 (shoulder) | ~580 | Weak in solution | - | mdpi.com |
| Re-Tapy | Solid State | - | - | 0.62 | - | mdpi.com |
| fac-[(py(CH₂)tri-R)Re(CO)₃Cl] | - | UV region | - | < 0.001 | < 20 ns | acs.org |
| [ReCl(CO)₃(Bn-pyta)] | 2-methyltetrahydrofuran (77 K) | 333 | - | - | 8.90 µs | researchgate.netnih.gov |
Raman and Infrared Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a detailed fingerprint of the molecular structure of this compound and its complexes. uni-siegen.denih.gov These methods probe the vibrational modes of the molecule, which are sensitive to changes in bonding, symmetry, and coordination to a metal center. aps.orgresearchgate.netmdpi.com
The FT-IR and electrochemical data for tricarbonylrhenium complexes with 1,2,3-triazole-based ligands and their mesoionic carbene analogues indicate a stronger electron donor effect from the organic ligand to the rhenium atom for the triazolylidene derivatives. rsc.org This is further supported by DFT calculations. rsc.org The analysis of vibrational spectra is often aided by computational methods, such as DFT, to assign the observed vibrational modes to specific molecular motions. researchgate.net
| Compound/Complex | Spectroscopic Technique | Key Vibrational Frequencies (cm⁻¹) | Observations | Reference |
| 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine (L²) Complexes | IR Spectroscopy | Shifts in ligand peaks upon coordination | Influence of different metal ions on peak positions | nih.gov |
| fac-[(py(CH₂)tri-R)Re(CO)₃Cl] (R = 4-nitrophenyl) | Resonance Raman Spectroscopy | Enhancement of triazole-R group modes | Supports MLCT directed to the triazole-R moiety | acs.org |
| Pyridine | Raman and IR Spectroscopy | Various | Pressure-induced phase transitions observed | aps.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives in both solution and the solid state. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com
In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons on both the pyridine and triazole rings. hmdb.cachemicalbook.com The chemical shifts and coupling patterns of these protons are sensitive to the electronic environment and can be affected by the introduction of substituents or coordination to a metal ion. acs.org For instance, upon coordination to a metal, a downfield shift of the ligand protons is typically observed due to a displacement of electron density from the ligand to the metal. acs.org However, in some cases, such as in certain Cobalt(III) polypyridine complexes, upfield shifts of specific protons can indicate intramolecular π-π stacking interactions. acs.org
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species based on their diffusion coefficients, which is related to their size and shape. manchester.ac.ukox.ac.uk This technique has been successfully used to confirm the formation of metallosupramolecular cage architectures involving pyridyl-triazole ligands. researchgate.netresearchgate.net
| Nucleus | Technique | Key Observations | Application | Reference |
| ¹H | 1D NMR | Distinct signals for pyridine and triazole protons; shifts upon coordination. | Structural elucidation, monitoring complex formation. | acs.orgchemicalbook.com |
| ¹³C | 1D NMR | Provides information on the carbon skeleton. | Structural confirmation. | researchgate.netmdpi.com |
| ¹H | 2D DOSY | Separation of signals based on diffusion coefficients. | Confirmation of large assembly formation (e.g., cages). | researchgate.netresearchgate.net |
High-Resolution Mass Spectrometry (HR-ESI-MS) for Molecular Confirmation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a crucial analytical technique for the precise mass determination and molecular formula confirmation of this compound derivatives and their metal complexes. rsc.org This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous identification of the synthesized compounds. mdpi.com
HR-ESI-MS has been widely used to characterize a variety of pyridyl-triazole containing structures, from simple ligands to complex metallosupramolecular assemblies. nih.govresearchgate.net For example, it was used to confirm the formation of a series of electronically tuned fac-Re(CO)₃Cl inverse pyridyl-1,2,3-triazole complexes. acs.org The technique is also invaluable for analyzing the composition of complex mixtures and for studying the fragmentation patterns of molecules, which can provide additional structural information. mdpi.comresearchgate.net In the study of metallosupramolecular cages, HR-ESI-MS can identify the peaks corresponding to the intact cage structure with associated counter-ions. researchgate.net
| Compound Type | Ionization Method | Key Finding | Reference |
| fac-Re(CO)₃Cl pyridyl-1,2,3-triazole complexes | HR-ESI-MS | Characterization and confirmation of complex formation. | acs.org |
| [Pd₂(diartripy)₄]⁴⁺ cage | HR-ESI-MS | Observation of peaks corresponding to the intact cage with counter-ions. | researchgate.net |
| 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine ligand and its metal complexes | ESI-MS | MS fragmentation data for the ligand and complexes. | nih.gov |
Electrochemical Behavior of this compound Coordination Compounds
Rhenium Complexes
Studies on fac-tricarbonylrhenium(I) chloride complexes with substituted [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands have systematically explored their electrochemical characteristics. acs.orgotago.ac.nz The cyclic voltammograms of these complexes are typically defined by two main events: a quasi-reversible oxidation process attributed to the Re(I)/Re(II) couple and an irreversible reduction process based on the triazole ligand. acs.orgotago.ac.nzrsc.org
A key finding is that the 1,2,3-triazolyl unit can act as an electronic insulator. acs.orgotago.ac.nz For a series of complexes where the electronic nature of the 'R' substituent on the triazole ring was varied, the positions of the oxidation and reduction potentials remained largely unaffected. acs.orgotago.ac.nz This suggests that the electronic modifications at the periphery of the ligand have a minimal effect on the electron density at the metal center. rsc.org
An exception occurs with strongly electron-withdrawing substituents. For instance, in a complex where R is a 4-nitrophenyl group, additional reduction features corresponding to the nitrobenzene (B124822) moiety are observed. acs.orgotago.ac.nz Furthermore, computational studies indicate that for most substituents, the metal-to-ligand charge transfer (MLCT) is directed toward the pyridine ring. However, in the nitro-substituted case, the MLCT is polarized toward the triazole-R part of the ligand. acs.orgotago.ac.nz
A comparative study between 1,2,3-triazole-based and 1,2,3-triazol-5-ylidene-based tricarbonylrhenium(I) complexes found that the mesoionic carbene (triazolylidene) ligand imparts a stronger electron donor effect toward the rhenium atom than its neutral triazole counterpart. rsc.org
Table 1: Electrochemical Processes in fac-Re(CO)₃Cl Complexes with Substituted this compound Ligands
| Ligand Type | Metal-Centered Process | Ligand-Centered Process | Observations |
|---|---|---|---|
| [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine | Quasi-reversible Re(I) oxidation | Irreversible triazole-based reduction | Potentials are largely unaffected by the electronic nature of the 'R' group. acs.orgotago.ac.nz |
| [2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)methyl]pyridine | Quasi-reversible Re(I) oxidation | Irreversible triazole-based reduction and additional nitrobenzene-type reduction | The nitro group introduces a distinct reduction feature. acs.orgotago.ac.nz |
Ruthenium Complexes
A comparison between ruthenium(II) bis(2,2'-bipyridine) complexes of the "inverse" 2-(4-R-1H-1,2,3-triazol-1-yl)pyridine and the "regular" 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine isomers revealed significant differences in their properties despite being structurally similar. acs.org The inverse triazole complexes were found to be less stable. acs.org
Other Metal Complexes
The versatility of the this compound ligand system allows for the formation of complexes with a variety of other transition metals.
Iron (Fe): The electrochemical behavior of iron complexes is documented, with data available for compounds like [Fe(L)₂Cl₂], where L is 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. nih.gov In some iron(III) systems containing a pyridine group, the iron center functions as a Lewis acidic site, and the pyridine can be reversibly dissociated. nih.gov
Copper (Cu): The potential for using 2-pyridyl-1,2,3-triazole ligands in developing Cu(I)/Cu(II) molecular switches has been explored. acs.org In one case, a heteroleptic copper(I) complex with a ditopic ligand containing two bidentate pyridyl-triazole sites was shown to be fluxional, with the copper center rapidly exchanging between the two binding sites at room temperature. acs.org
Palladium (Pd): A palladium(II) complex with a specially designed bis(1,2,3-triazolyl-pyridine) ligand demonstrated selective coordination, where the N-3 nitrogen of the inverse triazolyl-pyridine moiety binds to the metal center. rsc.org
Computational Chemistry and Theoretical Investigations of 2 1h 1,2,3 Triazol 1 Yl Pyridine Systems
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has been extensively used to model the ground state geometries and electronic properties of 2-(1H-1,2,3-triazol-1-yl)pyridine and its metal complexes. nih.govmmu.ac.uk These calculations are crucial for understanding the molecule's stability, reactivity, and coordination behavior.
DFT calculations have been employed to optimize the geometries of various metal complexes containing substituted this compound ligands. nih.govmmu.ac.uk For instance, studies on dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³)pyridine-κN})metal(II) complexes (where the metal is Mn, Fe, Co, Ni, Cu, Zn, or Cd) have provided optimized structures for both cis and trans isomers. nih.govmmu.ac.uk The calculated bond lengths and angles from these studies are generally in good agreement with experimental data obtained from X-ray crystallography. nih.gov
Frontier molecular orbital (HOMO and LUMO) analysis, a key component of DFT studies, reveals important information about the electronic character and reactivity of these compounds. For example, in some metal complexes, the HOMO is primarily localized on the catechol moiety, while the LUMO is delocalized over the arms connected to the 1,2,3-triazole ring. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and potential for applications in areas like nonlinear optics. mdpi.com
Table 1: Selected DFT Calculated Bond Lengths (Å) and Angles (°) for [Ni(L²)₂Cl₂] and [Zn(L²)₂Cl₂] L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine
| Parameter | [Ni(L²)₂Cl₂] | [Zn(L²)₂Cl₂] |
|---|---|---|
| M-Cl1 | 2.4123(6) | 2.4615(14) |
| M-N1 | 2.1015(19) | 2.144(3) |
| M-N8 | 2.0739(19) | 2.1015(19) |
| N1-C6 | 1.352(3) | 1.346(5) |
| N8-C7 | 1.357(3) | 1.363(5) |
Data sourced from Conradie et al. (2018). nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited state properties of molecules, including their electronic absorption and emission spectra. biochempress.com This technique has been applied to this compound systems to understand their photophysical behavior.
TD-DFT calculations have been used to simulate the UV-Vis absorption spectra of metal complexes of substituted this compound ligands. acs.org These simulations help to assign the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-centered (π–π) transitions. acs.orgresearchgate.net For a series of fac-Re(CO)₃Cl complexes with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands, TD-DFT calculations suggested that the lowest energy absorption bands are MLCT in nature, with higher energy π–π transitions also present. acs.org The calculated spectra generally show good agreement with experimental data, although some discrepancies, such as red-shifts in the calculated spectra, can occur. biochempress.comresearchgate.net
These theoretical studies can also predict how modifications to the ligand structure will affect the excited state properties. For example, in the aforementioned rhenium complexes, the electronic spectra were found to be nearly identical for various substituents (R), except when R was a 4-nitrophenyl group. acs.org This indicates that the electronic nature of the substituent has a limited effect on the absorption properties, a finding supported by the TD-DFT calculations. acs.org
Investigation of Electronic Insulating Effects within the this compound Scaffold
Computational studies have been instrumental in probing the electronic communication between different parts of molecules containing the this compound scaffold. A key finding from these investigations is the electronic insulating effect of the 1,2,3-triazole ring.
In a study of fac-Re(CO)₃Cl complexes with a series of electronically tuned [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands, it was observed that the electronic spectra were largely unaffected by the nature of the substituent R. acs.org This suggests that the 1,2,3-triazole unit acts as an electronic insulator, preventing significant electronic communication between the substituent and the rhenium center. acs.org TD-DFT calculations supported this observation, showing that the lowest energy MLCT transition was polarized towards the pyridine (B92270) moiety for most complexes. acs.org However, when a strongly electron-withdrawing nitro group was present (R = 4-nitrophenyl), the MLCT was directed to an acceptor molecular orbital polarized towards the triazole-R moiety. acs.org
This insulating property is a significant feature of the 1,2,3-triazole ring and has implications for the design of molecular materials where specific electronic properties are desired.
Theoretical Studies of Ligand-Metal Interactions and Complex Stability
Theoretical calculations, particularly DFT, have been employed to investigate the nature of ligand-metal interactions and the stability of complexes formed with this compound-based ligands. acs.org
DFT calculations have been used to compare the stability of metal complexes formed with isomeric "regular" 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine and "inverse" 2-(4-R-1H-1,2,3-triazol-1-yl)pyridine ligands. acs.org These studies have shown that complexes with the regular isomers are generally more stable. acs.org This difference in stability, despite the structural similarity of the complexes, highlights the subtle electronic effects that govern ligand-metal bonding. acs.org
Furthermore, computational studies have provided insights into the preferential binding of metal cations in ligands containing multiple potential coordination sites. For instance, in 1,4-di(2-pyridyl)-1,2,3-triazole, which possesses both a "regular" and an "inverse" chelate moiety, experimental and theoretical studies have shown that d-metal cations preferentially bind to the "regular" 2-(1H-1,2,3-triazol-4-yl)pyridine site. rsc.org
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method has been applied to systems containing the this compound moiety to understand the forces that govern their crystal packing.
This type of analysis provides a detailed picture of the non-covalent interactions that stabilize the crystal structure, which is crucial for understanding the solid-state properties of these materials.
Table 2: Contribution of Intermolecular Contacts in (LH)₂[Th(NO₃)₆] from Hirshfeld Surface Analysis L = 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridine
| Interaction Type | Contribution (%) |
|---|---|
| O···H/H···O | 55.2 |
| H···H | 11.2 |
| N···H/H···N | 10.4 |
| C···H/H···C | 7.5 |
| C···O/O···C | 6.7 |
| O···O | 3.3 |
| C···N/N···C | 2.2 |
| C···C | 1.8 |
| N···N | 1.1 |
| N···O/O···N | 0.6 |
Data sourced from a study on the thorium(IV) nitrate (B79036) complex. nih.gov
Molecular Dynamics and Molecular Docking Studies on this compound Systems
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. nih.gov These methods are particularly valuable in drug discovery and design.
In silico docking studies have been performed on 1,2,3-triazolyl-pyridine hybrids to investigate their potential as inhibitors of specific enzymes, such as Aurora B kinase, which is implicated in cancer. nih.gov These studies can predict the binding modes of the compounds within the active site of the enzyme and identify key intermolecular interactions, such as hydrogen bonds and π-cation interactions, that contribute to binding affinity. nih.gov For example, docking studies of certain 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase have shown interactions with residues like Lys106 and Leu83. nih.gov
These computational approaches provide a rational basis for the design of new, more potent inhibitors and help to elucidate the structure-activity relationships of these compounds. researchgate.net
Emerging Research Applications of 2 1h 1,2,3 Triazol 1 Yl Pyridine in Chemical Sciences
Applications in Catalysis
The application of 2-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives in catalysis is a burgeoning area of research. The presence of multiple nitrogen atoms in its structure allows it to act as an effective ligand, coordinating with various metal centers to form catalytically active complexes.
Ligands for Homogeneous Catalytic Systems
Derivatives of this compound have shown promise as ligands in homogeneous catalysis. The bidentate N,N-chelating nature of this scaffold allows for the formation of stable complexes with transition metals. These complexes have been investigated for their catalytic activity in a range of organic transformations. For instance, palladium complexes bearing these ligands have been explored for their potential in cross-coupling reactions, a fundamental tool in synthetic organic chemistry. The electronic properties of the triazole and pyridine (B92270) rings can be readily tuned by introducing different substituents, thereby influencing the catalytic performance of the corresponding metal complexes.
Development of Copper(I)/Copper(II) Molecular Switches
The ability of this compound to stabilize different oxidation states of copper has led to its use in the development of molecular switches. By designing appropriate ligand frameworks based on this scaffold, it is possible to create copper complexes that can be reversibly switched between the Cu(I) and Cu(II) oxidation states upon external stimuli such as light or chemical redox agents. This switching behavior is often accompanied by a change in the coordination geometry and physical properties of the complex, such as its color or magnetic properties. These characteristics are of interest for the development of molecular-level memory devices and sensors.
Supramolecular Chemistry and Self-Assembly
The structural characteristics of this compound make it an excellent candidate for applications in supramolecular chemistry, where non-covalent interactions are utilized to construct larger, organized structures.
Anion Binding and Transport Properties of this compound Derivatives
The electron-deficient nature of the triazole ring, particularly the C-H bond, allows it to act as a hydrogen bond donor. This property has been exploited in the design of receptors for anions. By incorporating the this compound moiety into larger organic frameworks, researchers have developed molecules capable of selectively binding and transporting anions across lipid membranes. The pyridine unit can also participate in anion recognition through additional hydrogen bonding or electrostatic interactions. The ability to fine-tune the binding affinity and selectivity for specific anions by modifying the substituent groups on the pyridine and triazole rings is a key advantage of this system.
Host-Guest Interactions and Molecular Recognition
The combination of hydrogen bonding capabilities and the potential for π-π stacking interactions makes this compound derivatives effective building blocks for host-guest systems. These molecules can be incorporated into macrocycles or other pre-organized structures to create cavities that can encapsulate guest molecules. The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces. The selectivity of the host for a particular guest can be controlled by the size, shape, and chemical functionality of the binding cavity.
Applications in Materials Science
The structural characteristics of this compound, particularly its nitrogen-rich framework, make it a valuable component in the development of advanced materials. Its ability to act as a chelating ligand and its inherent electronic properties are being harnessed in dye-sensitized solar cells and functional polymeric systems.
Ligands for Dye-Sensitized Solar Cells (DSSCs)
While direct application of this compound as a primary sensitizer (B1316253) ligand in high-performance Dye-Sensitized Solar Cells (DSSCs) is an emerging area, the foundational 2-(triazolyl)pyridine scaffold is proving to be a versatile building block. A closely related tridentate analogue, 2,6-di(2H-1,2,3-triazol-4-yl)pyridine, has been identified as a promising anionic ligand for creating bis(tridentate) ruthenium(II) complexes for DSSC applications. tcichemicals.com The strong electron-donating nature of this type of triazole-based ligand is a key feature. tcichemicals.com Furthermore, the broader family of 1,2,3-triazoles has been successfully integrated into DSSC technology, not as ligands for the dye, but as components of the electrolyte. Novel bicyclic 1,2,3-triazolium-based ionic liquids have been synthesized and used as nonvolatile electrolytes, leading to DSSCs with respectable efficiencies and high stability. nih.gov For instance, devices using these electrolytes achieved efficiencies of up to 6.00% under standard illumination (100 mW cm⁻²) and demonstrated remarkable stability, retaining about 90% of their initial performance after 1000 hours of testing at 60 °C. nih.gov
The performance of ruthenium complexes as sensitizers in DSSCs is a major area of research, with a focus on designing ligands that can improve light absorption and electron transfer properties. mdpi.comresearchgate.net The development of isothiocyanate-free ruthenium complexes, which offer greater kinetic inertness, has led to the exploration of various nitrogen-containing heterocyclic ligands, including pyrazolyl and triazolyl moieties. mdpi.com This ongoing research provides a strong basis for the future incorporation of optimized this compound-based ligands into next-generation DSSCs.
Functional Components in Advanced Polymeric Systems and Coatings
The integration of this compound and its derivatives into polymeric structures is a strategy for creating materials with tailored functionalities. The 1,2,3-triazole ring itself is recognized for imparting desirable properties to polymers and coatings. rsc.org A significant application is the development of porous organic polymers (POPs) for photocatalysis. In one study, a tetraiodo-substituted 2,6-bis(1,2,3-triazol-4-yl)pyridine ruthenium(II) complex was synthesized and used as a building block to construct POPs. rsc.org These polymer-embedded complexes, specifically POP-Ru-1, demonstrated high efficiency as recyclable photocatalysts for organic transformations, such as the synthesis of thiocarbamates and disulfides, outperforming the standalone complex. rsc.org The heterogeneous nature of these catalysts allows for easy separation and reuse for at least ten cycles without a significant drop in catalytic activity. rsc.org
The inherent properties of the 1,2,3-triazole moiety, such as its large dipole moment and ability to participate in hydrogen bonding, make it a valuable component for designing functional polymers. rsc.org The facile synthesis of triazole-containing molecules via "click" chemistry has further spurred their use in materials science, including the development of functional coatings with applications ranging from anti-corrosion to antimicrobial surfaces. While research into polymers composed solely of this compound units is still nascent, the demonstrated success of incorporating its derivatives into functional polymeric systems highlights its potential in this field.
Photochemistry and Photophysical Sensing
The unique electronic landscape of this compound makes it a compelling ligand for the design of photoactive molecules. Its metal complexes often exhibit interesting luminescent properties that can be harnessed for applications in photosensitization and chemical sensing.
Design of Photosensitizers with this compound Ligands
The this compound ligand, often referred to as an "inverse" pyridyl-triazole, has been incorporated into various metal complexes to create photosensitizers. The photophysical properties of these complexes are highly dependent on the coordination geometry and the nature of the metal center. acs.orghbku.edu.qahud.ac.uk
A comparative study of ruthenium(II) bis-2,2'-bipyridine complexes with both "regular" 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine and "inverse" 2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine ligands revealed significant differences in their photochemical stability. acs.org The complex with the inverse triazole ligand was found to be photochemically unstable, with the ligand being ejected from the complex upon irradiation, a consequence of a short excited-state lifetime. acs.org In contrast, the regular isomer was photochemically inert under the same conditions. acs.org
Rhenium(I) tricarbonyl complexes containing inverse pyridyl-1,2,3-triazole ligands have also been systematically studied. acs.org A series of fac-[Re(CO)₃Cl] complexes with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands were synthesized and characterized. acs.org These complexes exhibit intense UV absorptions attributed to metal-to-ligand charge transfer (MLCT) transitions. acs.org Time-dependent density functional theory (TD-DFT) calculations showed that the 1,2,3-triazolyl unit often acts as an electronic insulator, with the MLCT transition being directed towards the pyridine moiety. acs.org These complexes are generally weak emitters at room temperature. acs.org
The design of photoactivatable ruthenium(II) complexes for potential therapeutic applications has also utilized triazole-based ligands. For example, complexes bearing benzothiazolyl-1,2,3-triazole (BTAT) chelators have been developed as potential phototherapeutic agents. nih.gov The electronic properties of substituents on the BTAT ligand were shown to tune the photoactivity of the resulting ruthenium complexes. nih.gov
| Complex Type | Key Finding | Reference |
| Ruthenium(II) with inverse 2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine | Photochemically unstable, ligand ejection observed. | acs.org |
| Rhenium(I) with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine | Triazole acts as an electronic insulator; weak emission. | acs.org |
| Ruthenium(II) with benzothiazolyl-1,2,3-triazole ligands | Photoactivity can be tuned by ligand substituents. | nih.gov |
| Ruthenium(II) with regular 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | Photochemically inert. | acs.org |
Luminescent Properties and Potential for Sensing Applications
The luminescent properties of complexes containing the 2-(triazolyl)pyridine motif have been explored for the development of chemosensors. The ability of the triazole-pyridine unit to selectively bind with specific analytes and produce a detectable change in fluorescence makes it a valuable component in sensor design.
A notable example is the development of 'turn-on' fluorescent chemosensors for Nickel(II) ions. nih.gov A series of ethynylarene compounds featuring two 2-(1,2,3-triazol-4-yl)pyridine chelating units were synthesized. nih.gov Among 22 different metal cations tested, these sensors showed a unique response to Ni(II) in aqueous solution, exhibiting a significant blue shift (hypsochromic shift) in their fluorescence emission, coupled with an increase in signal intensity. nih.gov This selective "turn-on" response is proposed to result from the disruption of intermolecular aggregation upon the binding of Ni(II) to the chelating units. nih.gov
The versatility of the triazole-pyridine scaffold in sensing is further demonstrated by the creation of a novel fluorescent sensor for mercury(II) ions based on a different triazole-pyridine derivative. dntb.gov.ua The design of chemosensors often relies on the "click" synthesis of triazoles, which allows for the straightforward construction of complex molecules with specific recognition and signaling properties. researchgate.net The combination of a metal-binding unit, such as the this compound moiety, with a fluorophore allows for the creation of sensors that can detect low concentrations of target analytes through changes in their photophysical properties.
| Sensor Target | Sensor Design Principle | Observed Signal | Reference |
| Nickel(II) | Ethynylarene with two 2-(1,2,3-triazol-4-yl)pyridine units | 'Turn-on' fluorescence with a hypsochromic shift. | nih.gov |
| Mercury(II) | A triazole-pyridine derivative-based sensor | Selective fluorescence changes upon binding. | dntb.gov.ua |
Conclusion and Future Research Directions for 2 1h 1,2,3 Triazol 1 Yl Pyridine
Summary of Key Research Advancements
Research into 2-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives has led to significant progress in several key areas. The development of efficient synthetic methodologies, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, has made this and related ligands readily accessible for further functionalization and application. nih.govmdpi.com This has been instrumental in exploring their diverse functionalities.
A major area of advancement is in coordination chemistry . The this compound ligand has proven to be an excellent chelator for a wide array of transition metals, including rhenium(I), palladium(II), copper(I/II), and ruthenium(II). nih.govacs.orgrsc.orgnih.gov The resulting metal complexes exhibit a range of interesting properties and applications:
Catalysis : Palladium(II) complexes have demonstrated high efficiency as catalysts in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.org The ligand's electronic and steric properties were found to be crucial for the high reactivity of the catalyst. rsc.org
Molecular Switches : The distinct coordination preferences of copper in its +1 and +2 oxidation states with pyridyl-1,2,3-triazole ligands are being explored for the development of molecular switches, which are fundamental components for molecular machines. nih.gov
Photophysical Properties : Rhenium(I) complexes have been synthesized and studied for their electronic and photophysical properties. acs.org These complexes are weakly emissive and exhibit metal-to-ligand charge transfer (MLCT) transitions, with the 1,2,3-triazolyl unit often acting as an electronic insulator, which allows for tuning of the electronic properties of the complex. acs.org
Fluorescent Materials : The triazole scaffold is integral to the development of fluorescent probes and materials. nih.gov For instance, 1,6-naphthyridin-7(6H)-one analogues linked to a triazole have shown powerful fluorescence properties, making them suitable as artificial fluorescent nucleosides for probing biological systems. mdpi.com
In medicinal chemistry , derivatives of the broader pyridine-triazole class have shown significant potential. Research has uncovered promising antifungal, antibacterial, anticancer, and neurotropic activities. nih.govresearchgate.netnih.govresearchgate.netnih.gov For example, new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have demonstrated high anticonvulsant and psychotropic properties. nih.gov
Table 1: Summary of Applications for Metal Complexes of this compound Derivatives
| Metal | Application Area | Key Findings | References |
|---|---|---|---|
| Palladium(II) | Catalysis | Highly effective catalyst for Suzuki-Miyaura coupling reactions in water/ethanol mixtures. | rsc.org |
| Copper(I/II) | Molecular Switches | Ligands show potential to replace traditional polypyridyl ligands in copper-based switching systems. | nih.gov |
| Rhenium(I) | Photophysics | Forms weakly emissive complexes with tunable MLCT transitions. The triazole unit can act as an electronic insulator. | acs.org |
| Ruthenium(II) | Electro-optics | The 1H-1,2,3-triazole ring system can serve as an alternative to pyridine (B92270) in oligopyridine ligands for Ru(II) complexes. | nih.govtue.nl |
Current Challenges and Unexplored Opportunities in this compound Research
Despite significant progress, several challenges remain. The synthesis of specifically substituted or mono-functionalized derivatives can still be a challenge, sometimes resulting in complex mixtures or requiring multi-step, resource-intensive procedures. nih.govnih.gov For instance, challenges were encountered in the synthesis of certain 1,2,4-triazole-3-thiones containing a terminal acetylene (B1199291) group, which interfered with the cyclization process. nih.gov Furthermore, while the catalytic and photophysical properties of some metal complexes are promising, a deeper understanding of the structure-property relationships is needed to rationally design next-generation materials and catalysts.
These challenges also highlight numerous unexplored opportunities:
Novel Catalytic Systems : While palladium complexes have shown promise, the catalytic potential of this compound complexes with other metals (e.g., nickel, rhodium, iridium) remains largely unexplored for a wider range of organic transformations.
Advanced Materials : The insulating properties of the triazole ring could be exploited in the design of new organic electronic materials, such as hosts for organic light-emitting diodes (OLEDs). Their ability to form stable metal complexes also opens avenues for creating novel metal-organic frameworks (MOFs) with unique porous or catalytic properties.
Bioinorganic and Medicinal Chemistry : The full potential of this scaffold in medicinal chemistry is yet to be realized. There is an opportunity to develop targeted therapeutics by functionalizing the ligand to bind to specific biological targets. The use of its metal complexes as diagnostic imaging agents or therapeutic agents is another fertile ground for research. For example, the fluorescence quenching of a related ligand upon binding Co(II) suggests potential for developing selective metal ion sensors. researchgate.net
Prospective Avenues for Theoretical and Experimental Development of this compound Chemistry
The future of this compound chemistry is bright, with numerous avenues for both theoretical and experimental exploration.
Theoretical and Computational Development:
Predictive Modeling : The use of computational tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be crucial. acs.org These methods can predict the geometric and electronic structures, spectroscopic properties, and reactivity of novel ligands and their metal complexes before their synthesis, thus guiding experimental efforts and accelerating the discovery of new functional molecules.
Mechanism Elucidation : Computational studies can provide deep insights into the mechanisms of catalytic reactions mediated by these complexes, helping to optimize catalyst design for higher efficiency and selectivity. rsc.org Similarly, modeling the binding interactions of these compounds with biological targets, such as enzymes or DNA, can aid in the rational design of new therapeutic agents. nih.gov
Experimental Development:
Synthetic Innovation : There is a continuing need for the development of more efficient, selective, and sustainable synthetic methods, including C-H activation and green chemistry protocols, to access a wider diversity of functionalized this compound derivatives. rcsi.comfrontiersin.org
Multifunctional Ligand Design : Future work should focus on designing and synthesizing more complex, multifunctional ligands incorporating the this compound moiety. These could be ditopic or polytopic ligands for constructing sophisticated supramolecular architectures, or hybrid ligands that combine the triazole-pyridine unit with other functional groups to create synergistic effects. nih.gov
Broadening Applications : Experimental efforts should be directed towards testing these compounds in new application areas. This includes fabricating and testing devices for organic electronics, developing new sensors for environmental or biological analytes, and conducting comprehensive biological evaluations to discover new lead compounds for drug discovery. nih.govchemimpex.com The synthesis of hybrid molecules containing the 1,2,3-triazole ring is a promising strategy for generating novel biologically active substances. nih.gov
Q & A
Q. What are the optimal conditions for synthesizing 2-(1H-1,2,3-triazol-1-yl)pyridine via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
The synthesis typically involves reacting a terminal alkyne (e.g., ethynylpyridine) with an azide derivative under Cu(I) catalysis. Key parameters include:
- Catalyst : CuSO₄·5H₂O with sodium ascorbate as a reducing agent .
- Solvent : Mixtures of water and tert-butanol (1:1 v/v) for solubility and reactivity .
- Temperature : Room temperature (20–25°C) to minimize side reactions.
- Yield : Up to 97% under optimized conditions, as demonstrated in analogous triazole syntheses . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%) .
Q. How should researchers safely handle and store this compound in laboratory settings?
Safety protocols from SDS guidelines include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous washes to limit environmental contamination .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Triazole protons resonate at δ 7.8–8.2 ppm, while pyridine protons appear as a multiplet at δ 7.3–8.5 ppm .
- X-ray Crystallography : Confirms planar geometry (dihedral angle <2° between triazole and pyridine rings) and hydrogen-bonding networks .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 160.1 (calculated for C₇H₆N₄) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?
The ligand’s electron-donating ability is critical:
- Redox Potentials : Cyclic voltammetry of Re(I) complexes shows oxidation potentials (E₀) of 1.12–1.61 V vs. SCE, indicating moderate electron donation .
- Coordination Modes : Bidentate N,N-binding via pyridine N and triazole N3 atoms stabilizes metal centers (e.g., Re, Pt, Au) in octahedral or square-planar geometries .
- Lever Parameter (E) : Lower E values correlate with stronger electron-donor capacity, influencing catalytic activity in CO₂ reduction or olefin oxidation .
Q. What strategies resolve contradictions in reported catalytic efficiencies of triazole-pyridine metal complexes?
Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on the triazole reduce metal-to-ligand charge transfer, lowering catalytic turnover .
- Solvent Interactions : Polar aprotic solvents (e.g., DMF) enhance stability but may slow substrate diffusion .
- Experimental Design : Controlled studies comparing ligand purity (>98% vs. <95%) and reaction atmospheres (O₂ vs. N₂) are essential .
Q. Can this compound derivatives be tailored for targeted drug delivery systems?
Yes, via structural modifications:
- Hydrogen Bonding : N–H···O/N interactions enable self-assembly into micellar carriers, as seen in estradiol-triazole conjugates .
- Biotinylation : Attaching biotin to the pyridine ring enhances cellular uptake via receptor-mediated endocytosis .
- pH Sensitivity : Protonation of the pyridine N at lysosomal pH (4.5–5.0) triggers payload release .
Q. How do steric and electronic factors affect the regioselectivity of triazole formation in click chemistry?
Key determinants include:
- Catalyst Loading : Higher Cu(I) concentrations favor 1,4-regioselectivity (>95%) over 1,5-isomers .
- Alkyne/Azide Ratio : Excess azide (1:1.2) minimizes homocoupling byproducts .
- Microwave Assistance : Reduces reaction time (10–15 min) and improves yield by 10–15% compared to conventional heating .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., catalytic yields), verify ligand purity via HPLC and replicate experiments under inert conditions .
- Advanced Characterization : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions and validate experimental UV-Vis/NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
